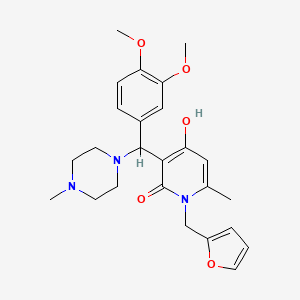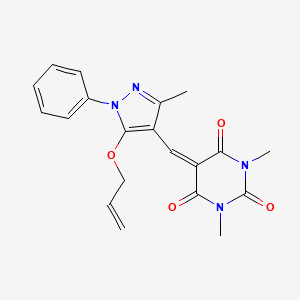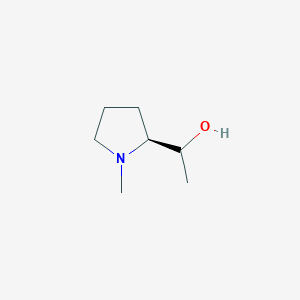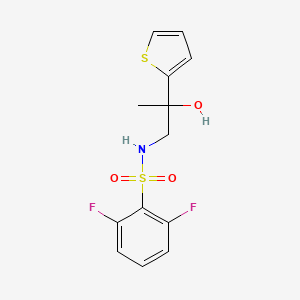
3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of multiple functional groups, including a furan ring, a piperazine moiety, and a dimethoxyphenyl group, which are often found in molecules with therapeutic potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that typically start from commercially available reagents. For instance, a related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction and N-furoylation processes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and starting materials could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. The presence of multiple substituents and functional groups in the compound suggests a complex three-dimensional structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
Compounds with similar structures have been synthesized through reactions that involve the formation of multiple bonds and the introduction of various functional groups. The Povarov cycloaddition reaction, for example, is a key step in the synthesis of quinoline derivatives, which are structurally related to the compound . The reactivity of such compounds is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect the outcome of subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of hydrogen bond donors and acceptors, such as hydroxyl groups and ether linkages, could affect its solubility and intermolecular interactions. In a related compound, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into double ribbons, as observed in the crystal structure . These interactions are crucial for the stability and packing of the molecules in the solid state.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Profiles
Pharmacological Profile of 5-HT2C Receptor Agonists
Studies have highlighted the synthesis and pharmacological evaluation of compounds targeting serotonin receptors, such as YM348, which is a potent and orally active 5-HT2C receptor agonist. Such compounds have been studied for their effects on behaviors like penile erections and hypolocomotion in rats, offering insights into their potential applications in neuropsychiatric and neuroendocrine disorders (Yasuharu Kimura et al., 2004).
Synthesis of Bioactive Compounds
Research into the synthesis of bioactive compounds, including those with anti-inflammatory and antioxidative properties, has been conducted. For example, novel furanyl derivatives from the red seaweed Gracilaria opuntia have shown potential anti-inflammatory properties and antioxidative effects in various in vitro models (Fasina Makkar & K. Chakraborty, 2018).
Chemical Synthesis for Potential Therapeutic Uses
The synthesis of compounds with potential therapeutic uses includes creating bioactive molecules that can serve as lead compounds for the development of new drugs. For instance, the synthesis of sesamol derivatives has been explored for their potential bioactivity, indicating the wide range of applications that synthetic organic chemistry can have in drug discovery (K. Fukui et al., 1969).
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-17-14-20(29)23(25(30)28(17)16-19-6-5-13-33-19)24(27-11-9-26(2)10-12-27)18-7-8-21(31-3)22(15-18)32-4/h5-8,13-15,24,29H,9-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPGRXGTHHMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)
![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)



![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)


![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)
![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)